Tantalum pentoxide
Vue d'ensemble
Description
Tantalum pentoxide (Ta2O5) is a transition-metal oxide with a high refractive index (n=2.02–2.16), high dielectric constant, wide bandgap (4.0–4.5 eV), and wide transmission spectrum . It is a non-silicon dielectric material used in microelectronic devices and is the ideal capacitive material for next-generation multi-chip modules .
Synthesis Analysis
This compound nanoparticles can be synthesized via a thermal decomposition route with the aid of tantalum salt in an aqueous solution . Capping agents such as salicylic acid, sulfanilic acid, and cinnamic acid can be used to investigate their effects on the morphology and particle size of Ta2O5 nanoparticles .Molecular Structure Analysis
This compound structures have been experimentally studied up to 28.3 GPa (at ambient temperature) using synchrotron angle-dispersive powder X-ray diffraction (XRD) . The ambient pressure phase remains stable up to 25 GPa where with increased pressure a crystalline to amorphous phase transition occurs .Chemical Reactions Analysis
Tantalum nanoparticles have been synthesized by the single-step chemical reaction route. Simultaneous reduction of this compound (Ta2O5) with the in situ produced hydrogen and carbon at 600 °C is a new approach for the production of Ta nanopowder .Physical And Chemical Properties Analysis
This compound is a white solid that is insoluble in all solvents but is attacked by strong bases and hydrofluoric acid . It has a high refractive index and low absorption, which makes it useful for coatings . It has a high melting point of 1,872 °C .Applications De Recherche Scientifique
Electronic and Optical Properties : Tantalum pentoxide is extensively studied for its properties in dielectric films, anti-reflection coatings, and resistive switching memory. Its electronic and optical properties, particularly in crystalline and amorphous structures, have been investigated using first-principles calculations, revealing important insights into its band gaps and atomic orbitals (Lee, Lu, & Kioupakis, 2014).
Thin Film Applications in Microelectronics : this compound thin films are significant in developing advanced micro devices for electronics, particularly as a storage dielectric material for high-density dynamic random access memory (DRAM) applications. Various thin film processing methods and their physical, electrical, and dielectric characteristics have been reviewed (Ezhilvalavan & Tseng, 1999).
Charge Trapping Layer Memory : In metal/oxide/high-k Ta2O5/oxide/silicon (MOHOS) nanocrystal memory, this compound serves as a trapping layer. Post-annealing treatment has been shown to passivate defects and improve the material quality of the high-k dielectric, optimizing device performance (Chen, 2011).
Erbium-Doped Waveguide Lasers : The material has been used in diode-pumped laser action in this compound rib waveguides doped with erbium ions, showing potential in dense photonic circuits (Subramanian, Oton, Shepherd, & Wilkinson, 2010).
Crystallization and Annealing of Thin Films : Studies have been conducted on the effect of substrate heating and annealing temperatures on the crystallization of this compound thin film by RF magnetron sputtering, revealing insights into its crystalline structure and chemical composition (Wu, Houng, & Huang, 2009).
Advanced Dielectric Applications : this compound thin films have been reviewed for their applications in microelectronics and integrated microtechnologies, focusing on their physical, structural, optical, chemical, and electrical properties. Their applications range from antireflection coatings to gate oxides (Chaneliere, Autran, Devine, & Balland, 1998).
Preparation Methods and Properties : this compound film's preparation methods, properties, and applications in areas like antireflection coatings, lasers, and optical communication have been reviewed, highlighting its high dielectric constant and refractive index (Hu, Peng, Li, & Chen, 2013).
Stress Evolution in Anodic Tantalum Oxide : Research on the stress evolution during field-induced crystallization of anodic tantalum oxide reveals insights into the degradation mechanisms in capacitors, highlighting the role of stress and strain in the crystallization process (Yang, Viste, Hossick-Schott, & Sheldon, 2012).
Characterization of Argon Etched Films : The properties of this compound thin film coating created by electron beam evaporation with plasma ion assisted deposition have been explored, focusing on increasing topographical variability of the surface (Kaspar, Škarvada, Holcman, & Grmela, 2019).
Reduction to Tantalum Metal : An investigation into the electrochemical reduction of this compound to tantalum metal in molten calcium chloride using different anodes has been conducted, showing tantalum production with greater current efficiency and a cleaner melt (Barnett, Kilby, & Fray, 2009).
Mécanisme D'action
Tantalum pentoxide, also known as tantalum(V) oxide, is an inorganic compound with the formula Ta2O5 . It is a white solid that is insoluble in all solvents but is attacked by strong bases and hydrofluoric acid .
Target of Action
This compound is extensively studied for its attractive properties in dielectric films, anti-reflection coatings, and resistive switching memory . Its primary targets are the electronic and optical properties of materials, where it is used due to its high refractive index, low optical loss, and wide bandgap .
Mode of Action
This compound interacts with its targets by altering their electronic and optical properties. It exhibits a high refractive index exceeding 2.1 and negligible extinction coefficient across a broad spectrum . This makes it useful for coatings and for implementing high-performance dielectric metasurface optics over the ultraviolet and visible spectral region .
Biochemical Pathways
It is extensively used in the production of capacitors, due to its high dielectric constant .
Pharmacokinetics
Its physical properties such as high refractive index, low optical loss, and wide bandgap make it a valuable material in the field of electronics and optics .
Result of Action
The use of this compound results in high-efficiency and multi-functional optoelectronic systems on chip . It is also used in the production of capacitors, due to its high dielectric constant . Moreover, it has been found useful in the creation of high-aspect-ratio subwavelength nanostructures .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other oxides . Different growth conditions or annealing processes can stabilize different structures of this compound, leading to variations in its properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
oxygen(2-);tantalum(5+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.2Ta/q5*-2;2*+5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUBBGLMJRNUCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ta+5].[Ta+5] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5Ta2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893849 | |
Record name | Tantalum oxide (Ta2O5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Tantalum oxide (Ta2O5) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1314-61-0, 59763-75-6 | |
Record name | Tantalum pentoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tantalum oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059763756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tantalum oxide (Ta2O5) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tantalum oxide (Ta2O5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ditantalum pentaoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TANTALUM PENTOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEZ64Z53M4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of tantalum pentoxide?
A1: this compound has the molecular formula Ta2O5. Its molecular weight is 441.89 g/mol.
Q2: Are there any spectroscopic techniques used to characterize this compound?
A2: Yes, several spectroscopic techniques are employed to characterize this compound. These include: - X-ray Photoelectron Spectroscopy (XPS): Used to determine the chemical composition and bonding states within the material. [] - Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the presence of specific functional groups and study the material's structure. []
Q3: Is this compound compatible with silicon-based electronics?
A3: While this compound is generally compatible with silicon, an interfacial silicon dioxide (SiO2) layer often forms during deposition. [, ] This interfacial layer can impact device performance and needs to be carefully controlled. UV annealing in an oxygen atmosphere can convert the SiOx layer to SiO2, improving the electrical properties. []
Q4: How stable is this compound at high temperatures?
A4: this compound exhibits good thermal stability. It crystallizes at temperatures above 750°C, transitioning to the beta-Ta2O5 phase. []
Q5: Does this compound display any catalytic activity?
A5: Yes, this compound has shown promise as a photocatalyst for hydrogen production from water splitting. [, , ]
Q6: How does the morphology of this compound affect its catalytic performance?
A6: Controlling the morphology of this compound, such as synthesizing it in a rod-like structure, can enhance its photocatalytic activity by promoting better separation of photogenerated electron-hole pairs. []
Q7: Can the catalytic performance of this compound be further enhanced?
A7: Research indicates that doping this compound with nitrogen and tungsten can significantly improve its photocatalytic efficiency, particularly for the degradation of pollutants like Rhodamine B under visible light. []
Q8: Can this compound be combined with other materials to create more efficient photocatalysts?
A8: Yes, combining this compound with materials like graphene can lead to synergistic effects. Graphene's electron-accepting properties can enhance the photocatalytic activity of this compound. [, ] Creating hetero-structures, such as ZIF-67@F-Ta2O5, has been shown to significantly improve the hydrogen production performance of this compound. []
Q9: Are there any other applications of this compound in catalysis?
A9: this compound plays a crucial role in the chlorination reaction of this compound with carbon tetrachloride, an important step in producing tantalum metal from its oxide. This reaction follows a shrinking core model with surface chemical reaction control. []
Q10: What are the primary applications of this compound thin films?
A10: this compound thin films are employed in various applications:
- **High-k dielectric layers:** In dynamic random access memories (DRAM) due to their high dielectric constant. [, ]- **Anti-reflection coatings:** In optical devices and solar cells due to their low absorption rate and wide spectral range. [, ]- **Optical waveguides:** In integrated photonic circuits for applications like optical communications and sensing. [, , , , ]- **Resistive switching memory:** For next-generation non-volatile memory applications. []
Q11: How does the dielectric constant of this compound compare to other materials?
A11: this compound has a relatively high dielectric constant, typically ranging from 22 to 24. [] This is significantly higher than silicon dioxide (around 3.9), making it suitable for high-density capacitors.
Q12: How does the deposition method affect the properties of this compound films?
A12: The deposition method significantly impacts the properties of this compound films. - Reactive sputtering: Produces films with a dielectric constant of up to 40. [] - Pulsed DC reactive magnetron sputtering: Allows for high deposition rates and amorphous films with dielectric constants around 21 and breakdown fields as high as 400 MV/m. []
Q13: What are the advantages of using this compound in optical waveguides?
A13: this compound offers several advantages for optical waveguides:
- **Low optical loss:** Enabling efficient light transmission over long distances. [, ]- **High refractive index:** Allowing for tighter confinement of light within the waveguide. []- **Compatibility with CMOS fabrication:** Facilitating integration with existing silicon photonic platforms. [, ]- **Low autofluorescence:** Making it advantageous for applications like quantum technologies and biosensors. []
Q14: Has lasing been demonstrated in this compound waveguides?
A15: Yes, waveguide lasers have been demonstrated in ytterbium-doped this compound. [, ] These lasers operate at wavelengths around 1025 nm and exhibit promising performance characteristics for integrated photonics.
Q15: Can this compound be used for nonlinear optical applications?
A16: Yes, this compound exhibits significant third-order nonlinearity, making it suitable for applications like supercontinuum generation. [] It also possesses a large nonlinear Kerr coefficient (n2). []
Q16: How does this compound perform in electro-optic applications?
A17: this compound can be made electro-optically active through thermal poling. This induces second-order nonlinearity in the material. Sodium doping has been shown to further enhance the induced nonlinearity. []
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